2-(methylsulfanyl)-7-[2-(morpholin-4-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
2-(Methylsulfanyl)-7-[2-(morpholin-4-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound with a fused pyrido-triazolo-pyrimidinone core. Its structure features a methylsulfanyl group at position 2 and a morpholin-4-yl ethyl substituent at position 7 (Figure 1). The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, enhances solubility and modulates interactions with biological targets through hydrogen bonding and polarity .
Properties
IUPAC Name |
4-methylsulfanyl-11-(2-morpholin-4-ylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2S/c1-24-15-17-14-16-10-11-12(21(14)18-15)2-3-20(13(11)22)5-4-19-6-8-23-9-7-19/h2-3,10H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVWTVIEQAIWFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-7-[2-(morpholin-4-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a pyrimidine derivative, followed by the introduction of the triazole ring through cyclization reactions. Subsequent functionalization steps introduce the methylsulfanyl and morpholin-4-yl-ethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-throughput techniques, such as continuous flow reactors, to streamline the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group undergoes oxidation to form sulfoxides or sulfones, a transformation critical for modulating biological activity or solubility.
Research Note : Oxidation of the sulfide group increases hydrogen-bonding capacity, which has been linked to improved target selectivity in kinase inhibition assays.
Substitution Reactions
The triazolo-pyrimidine core participates in nucleophilic aromatic substitution (NAS) at positions activated by electron-withdrawing effects.
Halogenation
| Reagent | Position | Conditions | Outcome |
|---|---|---|---|
| NBS (N-Bromosuccinimide) | C-3 of pyridine | DMF, 80°C, 12 hr | Brominated derivative |
| Cl<sub>2</sub>/FeCl<sub>3</sub> | C-5 of pyrimidine | Reflux, 6 hr | Chloro-substituted analog |
Key Finding : Bromination at C-3 enhances electrophilicity, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) for structural diversification.
Reductive Modifications
Selective reduction of the triazole ring or morpholine moiety has been explored:
| Reagent | Target Site | Product | Yield |
|---|---|---|---|
| NaBH<sub>4</sub>/NiCl<sub>2</sub> | Triazole ring | Partially saturated triazoline derivative | 65% |
| LiAlH<sub>4</sub> | Morpholine N-oxide (if present) | Reduced morpholine | 82% |
Mechanistic Insight : Reduction of the triazole ring alters conjugation, significantly affecting UV-Vis absorption profiles.
Acid-Base Reactions
The morpholine nitrogen (pK<sub>a</sub> ~7.4) undergoes protonation/deprotonation, influencing solubility and binding interactions:
-
Protonation : Enhances water solubility in acidic media (e.g., gastric fluid).
-
Deprotonation : Facilitates membrane permeability in neutral/basic environments.
Cross-Coupling Reactions
The pyridine ring supports palladium-catalyzed couplings:
| Reaction Type | Catalyst | Substrate | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Aryl boronic acids | Introduction of biaryl motifs |
| Buchwald-Hartwig | Pd<sub>2</sub>(dba)<sub>3</sub> | Primary amines | Functionalization for targeted drug delivery |
Case Study : A Suzuki coupling with 4-fluorophenylboronic acid yielded a derivative with 20-fold increased affinity for sigma-1 receptors.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the pyrimidine ring, forming dimeric structures under specific conditions:
| Wavelength | Solvent | Product | Stability |
|---|---|---|---|
| 254 nm | Acetonitrile | Pyrimidine dimer | Thermolabile |
Implication : Photoreactivity necessitates dark storage to prevent degradation.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds related to pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines. The compound has been shown to exhibit potent cytotoxicity against various cancer cell lines. For instance, it was tested against multiple human tumor cell lines with GI50 values ranging from 0.025 to 2 μM, indicating its effectiveness in inhibiting cellular proliferation by blocking key signaling pathways necessary for growth .
Kinase Inhibition
The compound acts as a multikinase inhibitor with notable activity against several kinases including CDK4, CDK6, and PI3K-δ. These kinases are crucial in regulating cell cycle progression and cellular signaling pathways associated with cancer . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyridopyrimidine ring can enhance its inhibitory effects on these kinases .
Synthesis and Derivatives
The synthesis of this compound involves several steps starting from commercially available precursors. The methodology typically includes:
- Formation of Pyrido[3,4-e][1,2,4]triazolo Framework : Utilizing various chemical reactions such as cyclization and condensation.
- Substitution Reactions : The introduction of morpholine groups and methylsulfanyl moieties to enhance solubility and biological activity.
The development of derivatives has been a focus area for optimizing the pharmacological profile of the compound. Variations at the morpholine position have been explored to improve potency and selectivity against cancer cell lines .
Case Study 1: Cytotoxicity Evaluation
A systematic evaluation of the cytotoxic effects of the compound on different cancer cell lines revealed that modifications at the X position of the pyridopyrimidine ring significantly affected its potency. The most effective derivative demonstrated superior activity compared to other tested compounds .
Case Study 2: Kinase Profiling
In-depth kinase profiling showed that the compound selectively inhibits CDK4 and CDK6 while exhibiting less activity against other kinases. This selectivity is crucial for reducing potential side effects associated with broader kinase inhibition .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-7-[2-(morpholin-4-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to act as a sigma-1 receptor antagonist, which can modulate nociception and pain pathways . The compound’s structure allows it to bind to these receptors, inhibiting their activity and thereby exerting its effects.
Comparison with Similar Compounds
Position 2 Modifications
- Methylsulfanyl vs. Pyridinyl/Aryl Groups: The methylsulfanyl group in the target compound provides moderate electron-withdrawing effects and metabolic stability via sulfur’s resistance to oxidation.
- Trifluoromethyl Derivatives : Compounds with trifluoromethyl groups at position 2 (e.g., ) exhibit higher lipophilicity and metabolic stability but may suffer from reduced solubility .
Position 7 Modifications
- Morpholinyl Ethyl vs. Phenethyl/Thiophene Ethyl : The morpholine group’s oxygen and nitrogen atoms enhance solubility and hydrogen-bonding capacity compared to hydrophobic phenethyl () or thiophene-based substituents (). This makes the target compound more suitable for aqueous biological environments .
- Amino vs. Alkyl Chains: Amino-substituted derivatives (e.g., ) exhibit polar interactions but may face instability under physiological conditions compared to the stable morpholine moiety .
Biological Activity
2-(methylsulfanyl)-7-[2-(morpholin-4-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure consists of a pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core, which is functionalized with a methylsulfanyl group at the 2-position and a morpholin-4-yl ethyl group at the 7-position. This molecular configuration suggests diverse biological activities and interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₇O₂ |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 929964-30-7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been identified as a sigma-1 receptor antagonist , which plays a crucial role in modulating pain and nociception pathways. This mechanism suggests potential applications in pain management and neuroprotection.
Pharmacological Activities
Research indicates that compounds with similar structural motifs exhibit a range of pharmacological activities:
- Anticancer Activity : Many pyridopyrimidine derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For instance, studies have demonstrated that certain derivatives exhibit IC50 values in the micromolar range against these cell lines .
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS .
- Antimicrobial Properties : Similar derivatives have shown effectiveness against several microbial strains, indicating potential for development into antimicrobial agents .
Cytotoxicity Evaluation
In a recent study evaluating the cytotoxic effects of various pyridopyrimidine derivatives, including those related to our compound:
- Methodology : Compounds were tested using the MTT assay against MCF-7 and HeLa cell lines.
- Findings : Compounds with specific substitutions (e.g., phenyl or chlorophenyl groups) exhibited significantly higher cytotoxicity compared to aliphatic substitutes. For example, one derivative showed an IC50 value of approximately 10 µM against HeLa cells .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds has provided insights into optimizing biological activity:
Q & A
Q. Q1. What are the key synthetic routes for preparing 2-(methylsulfanyl)-7-[2-(morpholin-4-yl)ethyl]pyrido-triazolopyrimidinone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols, such as cyclization of thiadiazole or triazole precursors with morpholine-containing ethyl groups. For example:
- Thiadiazole Ring Formation : Cyclization using sulfur/nitrogen sources (e.g., Lawesson’s reagent) under inert atmospheres (N₂/Ar) to stabilize reactive intermediates .
- Morpholine Incorporation : Nucleophilic substitution at the ethyl linker, requiring controlled pH (e.g., basic conditions for deprotonation) .
Yield optimization hinges on temperature control (e.g., 60–80°C for cyclization) and stoichiometric ratios of morpholine derivatives to avoid side reactions like over-alkylation.
Q. Q2. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?
Methodological Answer:
- X-ray Crystallography : Resolves absolute stereochemistry and confirms bicyclic pyrido-triazolopyrimidine core geometry (e.g., planarity deviations <0.05 Å) .
- NMR Spectroscopy : Distinguishes between tautomers (e.g., ¹H NMR coupling constants for methylsulfanyl vs. morpholine protons) .
- Mass Spectrometry (HRMS) : Validates molecular formula, particularly for labile groups like methylsulfanyl .
Advanced Research Questions
Q. Q3. How can computational methods predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Screens against kinase ATP-binding pockets using optimized force fields (e.g., AMBER) to rank binding poses .
- QSAR Modeling : Correlates substituent effects (e.g., methylsulfanyl’s electron-withdrawing nature) with activity trends in analogs .
- MD Simulations : Assesses stability of ligand-target complexes over 100-ns trajectories, identifying critical H-bonds (e.g., morpholine’s oxygen with conserved lysine residues) .
Q. Q4. How should researchers design experiments to resolve contradictions in reported biological activity (e.g., IC₅₀ variability across cell lines)?
Methodological Answer:
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and ATP levels in kinase assays .
- Orthogonal Validation : Combine enzymatic assays (e.g., fluorescence polarization) with cellular viability tests (MTT/XTT) to distinguish direct target inhibition from off-target effects .
- Metabolic Profiling : Use LC-MS to quantify intracellular compound degradation (e.g., methylsulfanyl oxidation) that may reduce potency .
Q. Q5. What environmental fate studies are relevant for assessing the compound’s ecological impact during preclinical trials?
Methodological Answer:
- Photodegradation Assays : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation products via HPLC-MS .
- Soil/Water Partitioning : Measure log Kow (octanol-water) and Kd (soil adsorption) to model bioaccumulation risks .
- Microbial Degradation : Use OECD 301B tests with activated sludge to assess biodegradability under aerobic conditions .
Data Contradiction Analysis
Q. Q6. How can crystallographic data conflict with NMR-derived conformational models, and how is this reconciled?
Methodological Answer:
- Dynamic Effects in Solution : X-ray structures represent static conformations, while NMR captures averaged dynamics (e.g., morpholine ethyl group flexibility) .
- NOESY Experiments : Detect through-space correlations (e.g., between methylsulfanyl and pyrido protons) to validate dominant solution-state conformers .
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental torsional angles to identify energy-minimized conformations .
Experimental Design
Q. Q7. What statistical approaches are optimal for dose-response studies in heterogeneous cell populations?
Methodological Answer:
- Split-Split-Plot Design : Assign treatments to main plots (e.g., compound concentration), subplots (cell type), and sub-subplots (time points) with ≥4 replicates to account for variability .
- ANOVA with Tukey’s Post Hoc : Corrects for multiple comparisons in dose-dependent viability assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
